2,3,4,5-Tetrahydro-2,7-dihydroxy-5,8,10,10-tetramethyl-2,5-methano-1-benzoxepin
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Overview
Description
2,3,4,5-Tetrahydro-2,7-dihydroxy-5,8,10,10-tetramethyl-2,5-methano-1-benzoxepin is a natural product found in Flammulina velutipes with data available.
Scientific Research Applications
Antimicrobial Activity
2,3,4,5-Tetrahydro-2,7-dihydroxy-5,8,10,10-tetramethyl-2,5-methano-1-benzoxepin has been isolated from the culture broth of Flammulina velutipes and displayed antimicrobial activity against Cladosporium herharum and Bacillus subtilis (Ishikawa et al., 2000).
Conformational Analysis
This compound has been subjected to conformational analysis using 1H and 13C dynamic nuclear magnetic resonance in various solvent systems. It was found that the compound and its derivatives exist in different conformations, primarily in chair forms with some contribution from twist-boat (TB) conformation (Lachapelle & St-Jacques, 1987).
Synthesis Techniques
Various studies have focused on the synthesis of this compound and related structures. Techniques such as oxidative cleavage, reductive amination, and other chemical processes have been explored to synthesize 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine derivatives, highlighting the chemical versatility of this compound (Brooks et al., 2004).
Structural and Chemical Properties
Other research has concentrated on understanding the structural and chemical properties of this compound, including its diastereoisomeric forms and how these affect its physical properties and potential applications in various fields, such as pharmacology (Muñoz et al., 2009).
Pharmaceutical Applications
Studies have also explored the pharmaceutical potential of derivatives of this compound, focusing on their activities as central nervous system agents in animal models. This highlights the compound's potential as a basis for developing new therapeutic agents (Huckle, Lockhart & Webb, 1971).
properties
Product Name |
2,3,4,5-Tetrahydro-2,7-dihydroxy-5,8,10,10-tetramethyl-2,5-methano-1-benzoxepin |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,9R)-1,5,12,12-tetramethyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-4,9-diol |
InChI |
InChI=1S/C15H20O3/c1-9-7-12-10(8-11(9)16)14(4)5-6-15(17,18-12)13(14,2)3/h7-8,16-17H,5-6H2,1-4H3/t14-,15-/m1/s1 |
InChI Key |
KANVQRLDTGOSBL-HUUCEWRRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@]3(CC[C@](C3(C)C)(O2)O)C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C3(C)C)(O2)O)C |
synonyms |
enokipodin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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